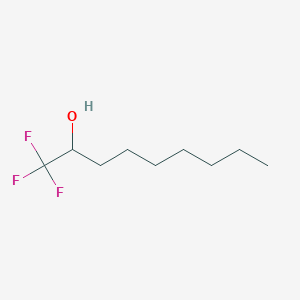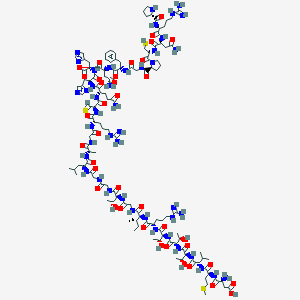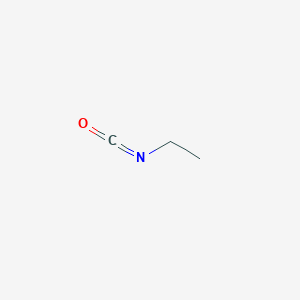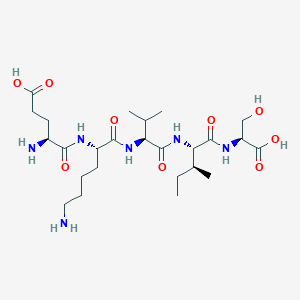
Glutamyl-lysyl-valyl-isoleucyl-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamyl-lysyl-valyl-isoleucyl-serine, also known as EKAVS, is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, including glutamic acid, lysine, valine, isoleucine, and serine. In
Mécanisme D'action
The mechanism of action of Glutamyl-lysyl-valyl-isoleucyl-serine involves its ability to bind to specific receptors on the surface of immune cells. This binding triggers a cascade of cellular signaling events that ultimately lead to the activation of immune cells. Glutamyl-lysyl-valyl-isoleucyl-serine also stimulates the production of cytokines, which are signaling molecules that play a crucial role in the immune response.
Effets Biochimiques Et Physiologiques
Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to have various biochemical and physiological effects. In addition to its immune-stimulating properties, Glutamyl-lysyl-valyl-isoleucyl-serine can also promote wound healing by stimulating the proliferation of skin cells. This peptide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Glutamyl-lysyl-valyl-isoleucyl-serine in lab experiments is its ability to stimulate the immune system without causing adverse effects. This peptide is also relatively easy to synthesize using SPPS. However, one of the limitations of using Glutamyl-lysyl-valyl-isoleucyl-serine is its relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research of Glutamyl-lysyl-valyl-isoleucyl-serine. One area of interest is the potential use of this peptide in cancer immunotherapy. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to enhance the activity of immune cells, which could be useful in the treatment of cancer. Another area of interest is the development of more stable analogs of Glutamyl-lysyl-valyl-isoleucyl-serine, which could increase its effectiveness in various applications.
Conclusion:
In conclusion, Glutamyl-lysyl-valyl-isoleucyl-serine is a peptide that has significant potential in scientific research. Its ability to stimulate the immune system and promote wound healing makes it a promising candidate for various applications. With further research, Glutamyl-lysyl-valyl-isoleucyl-serine could have significant implications in the fields of immunology, cancer therapy, and wound healing.
Méthodes De Synthèse
The synthesis of Glutamyl-lysyl-valyl-isoleucyl-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by temporary functional groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the temporary functional groups are removed, and the peptide is cleaved from the solid support.
Applications De Recherche Scientifique
Glutamyl-lysyl-valyl-isoleucyl-serine has been found to have various potential applications in scientific research. One of the significant applications is in the field of immunology. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to stimulate the immune system by activating T cells and promoting the production of cytokines. This peptide can also enhance the activity of natural killer cells, which are essential components of the innate immune system.
Propriétés
Numéro CAS |
142525-10-8 |
|---|---|
Nom du produit |
Glutamyl-lysyl-valyl-isoleucyl-serine |
Formule moléculaire |
C25H46N6O9 |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H46N6O9/c1-5-14(4)20(24(38)29-17(12-32)25(39)40)31-23(37)19(13(2)3)30-22(36)16(8-6-7-11-26)28-21(35)15(27)9-10-18(33)34/h13-17,19-20,32H,5-12,26-27H2,1-4H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,33,34)(H,39,40)/t14-,15-,16-,17-,19-,20-/m0/s1 |
Clé InChI |
FJJRCFWNKDENMI-BGZMIMFDSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Séquence |
EKVIS |
Synonymes |
EKVIS Glu-Lys-Val-Ile-Ser glutamyl-lysyl-valyl-isoleucyl-serine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



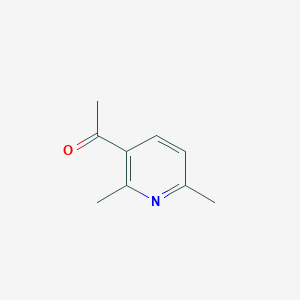
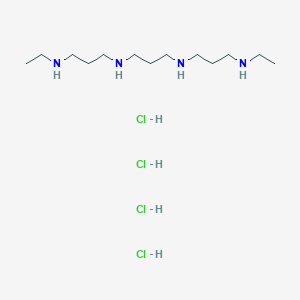
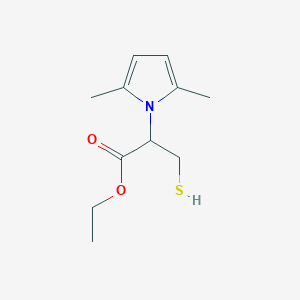
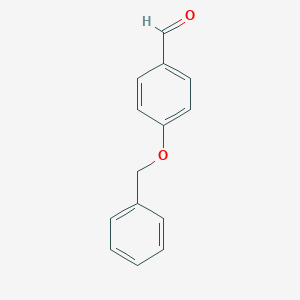
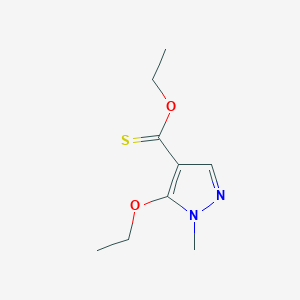
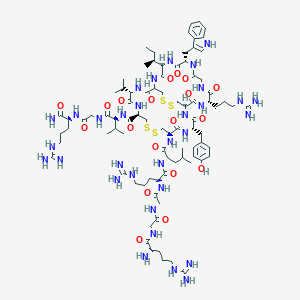
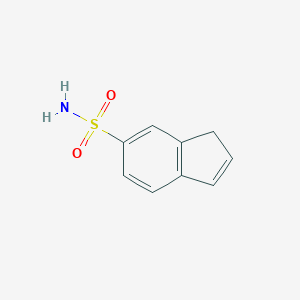
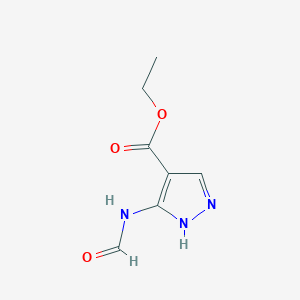
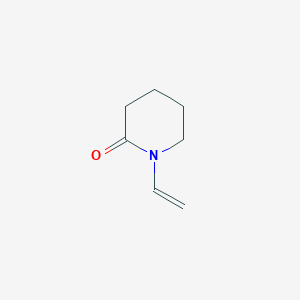
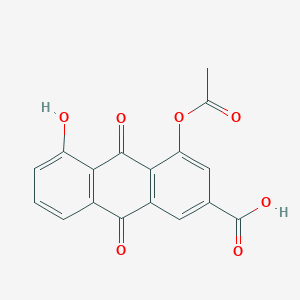
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
